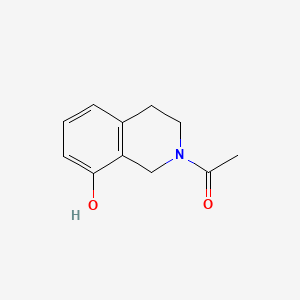

1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

Description

Properties

IUPAC Name |

1-(8-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-3-2-4-11(14)10(9)7-12/h2-4,14H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWXEAAIIQCQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696755 | |

| Record name | 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140865-97-0 | |

| Record name | 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Dihydroisoquinoline Compounds

Abstract

The dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel dihydroisoquinoline compounds. We will delve into the foundational synthetic strategies, explore cutting-edge modern methodologies, and provide detailed experimental protocols. This guide emphasizes the causality behind experimental choices, self-validating protocols through rigorous characterization, and a strong foundation in authoritative scientific literature.

The Enduring Significance of the Dihydroisoquinoline Scaffold in Drug Discovery

The 1,2-dihydroisoquinoline and 3,4-dihydroisoquinoline skeletons are key structural motifs in a vast array of isoquinoline alkaloids, a class of naturally occurring compounds renowned for their diverse pharmacological properties.[1] These compounds have demonstrated activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3] The inherent drug-like properties of this scaffold, coupled with the potential for diverse functionalization, make it a focal point for the development of novel therapeutics. The exploration of new synthetic routes to access functionally rich dihydroisoquinolines is therefore a critical endeavor in modern medicinal chemistry.[4]

Foundational Synthetic Strategies: The Pillars of Dihydroisoquinoline Synthesis

Two classical name reactions have long served as the primary methods for constructing the dihydroisoquinoline core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Understanding these foundational methods is crucial for any researcher in this field.

The Bischler-Napieralski Reaction: Intramolecular Cyclization of β-Phenylethylamides

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the acid-catalyzed intramolecular cyclization of β-phenylethylamides.[5] The reaction is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (Tf₂O).[6][7] The presence of electron-donating groups on the phenyl ring of the β-phenylethylamide substrate enhances the rate and yield of the reaction.[7]

Causality in Experimental Design: The choice of condensing agent is critical. POCl₃ is widely used due to its efficacy and affordability.[8] However, for less reactive substrates, stronger reagents like P₂O₅ in refluxing POCl₃ or Tf₂O may be necessary.[6] A common pitfall is the formation of styrene byproducts via a retro-Ritter type reaction; this can often be mitigated by using a nitrile solvent or by employing oxalyl chloride to form an N-acyliminium intermediate, which is less prone to elimination.[6]

Caption: Mechanism of the Bischler-Napieralski Reaction.

-

Starting Material Preparation: To a solution of the desired β-phenylethylamine (1.0 equiv) in an appropriate solvent such as toluene or acetonitrile, add the corresponding acyl chloride or anhydride (1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv) at 0 °C. Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC). Work up the reaction to isolate the pure β-phenylethylamide.

-

Cyclization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-phenylethylamide (1.0 equiv) in anhydrous toluene or acetonitrile. Cool the solution to 0 °C and slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv).

-

Reaction Progression: After the addition of POCl₃, allow the reaction to warm to room temperature and then heat to reflux (typically 80-110 °C). Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 9-10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Pictet-Spengler Reaction: A Versatile Route to Tetrahydroisoquinolines

First reported in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[9] This reaction is a cornerstone for the synthesis of a wide variety of isoquinoline alkaloids and their analogs.[6][9] The reaction proceeds via the formation of a Schiff base, which then undergoes a ring-closing electrophilic aromatic substitution.[9]

Causality in Experimental Design: The choice of acid catalyst is crucial and can range from strong protic acids like HCl and H₂SO₄ to Lewis acids.[10] For substrates with electron-rich aromatic rings, the reaction can often proceed under milder conditions.[11] A significant advantage of the Pictet-Spengler reaction is its potential for stereocontrol, enabling the synthesis of chiral tetrahydroisoquinolines, particularly when using chiral auxiliaries or catalysts.

Caption: General workflow of the Pictet-Spengler reaction.

-

Reaction Setup: Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., toluene, methanol, or water).

-

Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 equiv) to the solution at room temperature.[10]

-

Acid Catalysis: Slowly add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the reaction mixture.[10]

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.[10]

-

Quenching and Extraction: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product into an appropriate organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Modern Synthetic Methodologies: Expanding the Chemical Space

While the classical methods remain valuable, the demand for more efficient, selective, and environmentally benign synthetic routes has driven the development of novel methodologies. These modern approaches often employ transition-metal catalysis and photocatalysis to achieve transformations that are not possible with traditional methods.

Transition-Metal Catalysis: A New Era of Dihydroisoquinoline Synthesis

Transition metals, particularly palladium, rhodium, and cobalt, have emerged as powerful catalysts for the synthesis of dihydroisoquinolines. These methods often involve C-H activation, annulation, and coupling reactions, providing access to a wide range of substituted dihydroisoquinolines with high efficiency and selectivity.[12][13]

Palladium-Catalyzed Synthesis: Palladium catalysis has been successfully employed in the synthesis of dihydroisoquinolines through sequential C(sp²)-H and C(sp³)-H bond activation.[12] This approach offers high atom economy and can be performed under relatively mild conditions.[12]

-

Reaction Assembly: In a reaction vial, combine the trisubstituted allenamide (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (10 mol%), P(o-tolyl)₃ (20 mol%), and NaOH (5.0 equiv).[14]

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1) to the vial under an argon atmosphere.[14]

-

Reaction Conditions: Stir the reaction mixture at 80 °C for 3 hours.[14]

-

Work-up: After cooling to room temperature, add water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.[14]

-

Purification: Purify the crude product by silica gel column chromatography.[14]

Rhodium and Cobalt-Catalyzed Annulations: Rhodium and cobalt catalysts have been utilized in [4+2] cycloaddition reactions of amides with alkenes and dienes to construct dihydroisoquinolone scaffolds.[13] These methods often exhibit excellent regioselectivity and functional group tolerance.

Photocatalysis: A Green Approach to Dihydroisoquinoline Synthesis

Visible-light photocatalysis has emerged as a sustainable and powerful tool in organic synthesis.[15] Photocatalytic methods for dihydroisoquinoline synthesis often proceed via radical intermediates, enabling unique bond formations under mild conditions.[15] A notable example is the photocatalytic [4+2] skeleton-editing strategy for the synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters.[15]

Causality in Experimental Design: The choice of photocatalyst is paramount and is dictated by its redox potential and ability to absorb visible light. Organic dyes and ruthenium or iridium complexes are commonly used.[11] The reaction mechanism often involves single electron transfer (SET) processes, and the presence of a sacrificial electron donor or acceptor is typically required.[15]

Caption: A generalized photocatalytic cycle.

Data Presentation and Comparative Analysis

To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed methodologies.

| Method | Key Features | Typical Yields | Advantages | Limitations |

| Bischler-Napieralski | Intramolecular cyclization of β-phenylethylamides. | 40-90% | Well-established, readily available starting materials. | Requires strong acids, high temperatures, limited to 3,4-dihydroisoquinolines. |

| Pictet-Spengler | Condensation of β-arylethylamines with carbonyls. | 50-95% | Versatile, potential for stereocontrol. | Often requires electron-rich aromatics. |

| Palladium-Catalysis | C-H activation/annulation. | 60-95% | High atom economy, mild conditions, broad substrate scope. | Catalyst cost, potential for metal contamination.[12][13] |

| Photocatalysis | Visible-light mediated radical reactions. | 50-90% | Green, mild conditions, unique reactivity. | Can be sensitive to air and moisture, requires specialized equipment.[15] |

Self-Validating Protocols: Rigorous Characterization of Novel Compounds

The synthesis of a novel compound is incomplete without its thorough characterization to confirm its structure and purity. This forms a self-validating system for the described protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of dihydroisoquinoline compounds.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key diagnostic signals for 3,4-dihydroisoquinolines include the imine proton (C1-H) typically found downfield, and the two methylene groups (C3-H₂ and C4-H₂) appearing as triplets or multiplets.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The imine carbon (C1) in 3,4-dihydroisoquinolines is a characteristic downfield signal.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which can aid in structural confirmation.

Conclusion and Future Perspectives

The synthesis of novel dihydroisoquinoline compounds continues to be a vibrant area of research, driven by their significant potential in drug discovery. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable tools, modern methodologies employing transition-metal catalysis and photocatalysis are rapidly expanding the accessible chemical space. These innovative approaches offer greater efficiency, selectivity, and sustainability, paving the way for the discovery of the next generation of dihydroisoquinoline-based therapeutics. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to confidently navigate this exciting field and contribute to the advancement of medicinal chemistry.

References

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13817–13843. [Link]

-

Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. (2016). Chemical Communications, 52(76), 11411–11414. [Link]

-

Synthesis of 3,4-dihydroisoquinolones. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. (2023). Molecules, 28(13), 5183. [Link]

-

Synthesis of 3,4-dihydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. (2025). Chemical Science, 16(21), 8636–8644. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1983). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145–155. [Link]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence. (2014). European Journal of Organic Chemistry, 2014(20), 4257–4261. [Link]

-

Synthesis of Substituted 1,2- Dihydroisoquinolines by Palladium- Catalyzed Cascade Cyclization– Coupling of Trisubstituted Allenamides With Arylboronic Acids. (2024). Preprints.org. [Link]

-

Pictet-Spengler Reaction. (n.d.). NROChemistry. Retrieved January 24, 2026, from [Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Molecules, 29(23), 5488. [Link]

-

Scope of Rh‐ catalyzed dihydroisoquinolone synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. (2022). Molecules, 27(19), 6527. [Link]

-

Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. (2024). Arkivoc, 2024(8), 12273. [Link]

-

Show related. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. (2013). Israel Journal of Chemistry, 53(11-12), 859–871. [Link]

-

Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. (2009). Journal of the American Chemical Society, 131(42), 15114–15115. [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2012). UNCW Institutional Repository. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules, 30(24), 5488. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports, 10(1), 743. [Link]

-

General mechanisms for C-H activation catalysis involving different reoxidation strategies. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. (2014). International Journal of Mass Spectrometry, 365-366, 53–58. [Link]

-

Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. (2025). Organic Letters, 27(34), 7896–7901. [Link]

- Purification of isoquinoline. (1989).

-

Enantioselective synthesis of 1-aryltetrahydroisoquinolines. (2011). Angewandte Chemie International Edition, 50(19), 4463–4466. [Link]

-

Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019). Organic Letters, 21(23), 9505–9509. [Link]

-

Pictet-Spengler Reaction - Common Conditions. (n.d.). Chem-Station. Retrieved January 24, 2026, from [Link]

-

Substrate scope for the synthesis of functionalized tetrahydroisoquinolines: [a] Reaction conditions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 24, 2026, from [Link]

-

Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols. (2020). ChemistrySelect, 5(43), 13444–13448. [Link]

-

Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. (2024). Journal of the American Chemical Society, 146(40), 26861–26871. [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. (2018). Chemical Society Reviews, 47(21), 7884–7937. [Link]

-

Palladium‐catalyzed synthesis of dihydroisoquinolines via sequential... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2018). Molecules, 23(11), 2991. [Link]

-

Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst. (2016). Beilstein Journal of Organic Chemistry, 12, 2680–2686. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 24, 2026, from [Link]

-

Bischler-Napieralski Reaction. (2025). J&K Scientific LLC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases [mdpi.com]

- 9. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-resolution mass spectrometry (HRMS) analysis of synthesized dihydroisoquinolines

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Structural Confirmation and Purity Assessment of Synthesized Dihydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, [Your Name/Lab Name]

Introduction: The Significance of Dihydroisoquinolines and the Analytical Imperative

Dihydroisoquinolines represent a critical scaffold in medicinal chemistry and natural product synthesis. This nitrogen-containing heterocyclic core is a key pharmacophore in numerous biologically active molecules, including antihypertensives, anticancer agents, and opioid analgesics. The precise structural elucidation and purity assessment of newly synthesized dihydroisoquinoline derivatives are paramount for advancing drug discovery programs and ensuring the validity of biological data.[1][2][3] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy in mass measurement and the capability for detailed structural interrogation through tandem mass spectrometry (MS/MS).[4]

This application note provides a comprehensive guide to the application of HRMS for the analysis of synthesized dihydroisoquinolines. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, providing field-proven insights to ensure the generation of high-quality, reliable data. The protocols described herein are designed to be self-validating, empowering researchers to confidently characterize their synthesized compounds.

Foundational Principles: Why HRMS is a Superior Technique for Dihydroisoquinoline Analysis

Traditional low-resolution mass spectrometry provides nominal mass information, which is often insufficient to definitively confirm an elemental composition. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide mass measurements with high accuracy (typically <5 ppm), allowing for the confident determination of elemental formulas.[5][6] This high resolving power is crucial for differentiating between isobaric interferences and the target analyte, a common challenge in the analysis of complex reaction mixtures.[5][7]

Furthermore, the use of "soft" ionization techniques like Electrospray Ionization (ESI) is particularly well-suited for the analysis of dihydroisoquinolines.[8][9] ESI minimizes in-source fragmentation, ensuring that the protonated molecule ([M+H]⁺) or molecular ion ([M]⁺) is the most abundant species in the mass spectrum, simplifying spectral interpretation.[8][9][10][11] When coupled with tandem mass spectrometry (MS/MS), HRMS allows for controlled fragmentation of the precursor ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.[8]

Experimental Workflow: A Step-by-Step Guide

The successful HRMS analysis of dihydroisoquinolines hinges on a meticulously executed experimental workflow. This section outlines the critical steps, from synthesis and sample preparation to data acquisition.

Synthesis of Dihydroisoquinolines: The Bischler-Napieralski Reaction

A common and effective method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[12][13] This reaction involves the cyclodehydration of a β-phenethylamide using a condensing agent.[12] More recent modifications of this reaction, such as those promoted by Tf₂O, allow for a tandem annulation from phenylethanols and nitriles, providing an efficient route to the desired dihydroisoquinoline core.[13][14]

-

Rationale: The choice of synthetic route will influence the potential impurities in the final sample. Understanding the reaction mechanism and potential byproducts is crucial for interpreting the subsequent HRMS data. For instance, incomplete cyclization could result in the presence of the starting β-phenethylamide.

Caption: Bischler-Napieralski Type Synthesis Workflow.

Sample Preparation Protocol: Ensuring Analytical Integrity

Proper sample preparation is critical to avoid instrument contamination and ensure accurate ionization.[6][15]

Protocol:

-

Purity Check: Before HRMS analysis, it is highly recommended to assess the purity of the synthesized compound using techniques like NMR or low-resolution MS.[6]

-

Solvent Selection: Dissolve approximately 0.5-1 mg of the purified dihydroisoquinoline sample in a high-purity, volatile solvent.[6][16] HPLC-grade methanol or acetonitrile are excellent choices.[6] Avoid using solvents like DMSO and DMF, as they can suppress ionization and contaminate the ESI source.[6]

-

Concentration: Prepare a stock solution at a concentration of approximately 0.1 mg/mL.[16] For direct infusion analysis, further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Acidification: For positive-ion mode ESI, which is typical for nitrogen-containing compounds like dihydroisoquinolines, add 0.1% formic acid to the final solution. This promotes the formation of the protonated molecule [M+H]⁺.[1][6]

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system or ESI needle.

-

Causality: The addition of formic acid increases the concentration of protons in the solution, facilitating the ionization of the basic nitrogen atom in the dihydroisoquinoline ring. The use of high-purity solvents minimizes the presence of contaminants that could interfere with the analysis.[15]

HRMS Instrumentation and Data Acquisition Protocol

The following protocol is a general guideline for setting up a Q-TOF or Orbitrap mass spectrometer for the analysis of dihydroisoquinolines. Instrument-specific parameters may need to be optimized.

Protocol:

-

Ionization Mode: Select Electrospray Ionization (ESI) in the positive ion mode.[10]

-

Mass Analyzer: Operate the mass spectrometer in full scan mode to acquire the accurate mass of the precursor ion. Set the mass range to encompass the expected m/z of the synthesized compound (e.g., m/z 100-1000).

-

Source Parameters:

-

Calibration: Calibrate the instrument using a standard calibration solution to ensure high mass accuracy. Internal lock masses can also be used for real-time mass correction.[1]

-

Tandem Mass Spectrometry (MS/MS): For structural confirmation, perform a product ion scan on the [M+H]⁺ ion of the dihydroisoquinoline.

-

Isolation Window: Set a narrow isolation window (e.g., m/z 1-2) to selectively isolate the precursor ion.

-

Collision Energy: Apply a collision energy (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy will depend on the stability of the molecule and should be optimized empirically.

-

Sources

- 1. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontagelab.com [frontagelab.com]

- 6. utoledo.edu [utoledo.edu]

- 7. researchgate.net [researchgate.net]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. organicreactions.org [organicreactions.org]

- 13. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. organomation.com [organomation.com]

- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

Application Notes & Protocols: Investigating 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone in Cancer Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone, in the field of oncology. While direct research on this specific molecule is emerging, its core structure, the dihydroisoquinolinone scaffold, is a well-established pharmacophore in cancer therapeutics, notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] This guide presents a logical framework for investigating its anticancer potential, starting from foundational in vitro screening to preliminary in vivo studies. We provide detailed, field-proven protocols, explain the scientific rationale behind experimental choices, and offer insights into data interpretation.

Introduction: The Scientific Premise

This compound is a synthetic compound featuring a 1,2,3,4-tetrahydroisoquinoline core, functionalized with an 8-hydroxy group and an N-acetyl moiety (PubChem CID: 53413998).[3] Although this specific molecule is not extensively documented in cancer literature, its structural motifs are of significant interest to medicinal chemists and cancer biologists.

The isoquinolinone scaffold is a "privileged structure" in drug discovery and is central to several potent anticancer agents.[4][5] A critical role for this scaffold is in the inhibition of PARP enzymes.[1][2] PARP1 and PARP2 are crucial enzymes in the repair of single-strand DNA breaks (SSBs).[1] Their inhibition in cancer cells that already have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[6][7]

Given the structural similarity of this compound to known PARP inhibitors, this guide is built upon the primary hypothesis that its mechanism of action may involve the disruption of DNA damage repair pathways. The following sections provide the necessary tools to rigorously test this hypothesis.

Postulated Mechanism of Action: PARP Inhibition and DNA Damage Response

The central hypothesis for the anticancer activity of this compound is its function as a PARP inhibitor. PARP1 becomes activated upon detecting a single-strand break in DNA. It then synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, recruiting the necessary DNA repair machinery. By inhibiting PARP, the repair of these breaks is stalled. During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In cancers with compromised homologous recombination repair (e.g., BRCA-mutant tumors), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[1][6][7]

Caption: Postulated mechanism of this compound.

Application Notes & Experimental Protocols

This section details the methodologies for a systematic evaluation of the compound's anticancer properties.

Compound Handling and Preparation

As a novel investigational agent, proper handling is paramount.

-

Storage: Store the lyophilized powder at -20°C in a desiccated environment. Protect from light.

-

Solubilization:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

-

Warm the vial gently (to 37°C) and vortex or sonicate until the powder is fully dissolved.

-

Visually inspect for any particulates before use.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Causality: This initial screen determines if the compound has a cytotoxic or cytostatic effect on cancer cells and establishes its potency (IC50 value). We recommend screening against a panel of cell lines, including those with known DNA repair deficiencies (e.g., BRCA1-mutant MDA-MB-436, BRCA2-mutant CAPAN-1) and proficient controls (e.g., MDA-MB-231).

Workflow Diagram:

Caption: Standard workflow for an MTT-based cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. A typical concentration range for initial screening is 0.01 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control). Include a "no-cell" blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis:

-

Subtract the average absorbance of the blank wells from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

-

Data Presentation:

| Cell Line | BRCA Status | IC50 (µM) of Compound | IC50 (µM) of Olaparib (Control) |

|---|---|---|---|

| MDA-MB-436 | BRCA1 mutant | Experimental Value | Reference Value |

| CAPAN-1 | BRCA2 mutant | Experimental Value | Reference Value |

| MDA-MB-231 | BRCA wild-type | Experimental Value | Reference Value |

| HeLa | BRCA wild-type | Experimental Value | Reference Value |

Protocol 2: Western Blot for PARP Cleavage and DNA Damage Markers

Causality: If the compound induces apoptosis, it will activate caspases, which in turn cleave PARP1 from its full-length 116 kDa form into an 89 kDa fragment. This is a hallmark of apoptosis. Additionally, the accumulation of double-strand breaks will induce the phosphorylation of histone H2AX (γ-H2AX), another key marker of DNA damage.

Step-by-Step Methodology:

-

Cell Treatment & Lysis: Seed cells (e.g., 1-2 million) in 6-well plates. Treat with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

-

Anti-PARP (recognizes both full-length and cleaved forms)

-

Anti-cleaved PARP (specific to the 89 kDa fragment)

-

Anti-phospho-Histone H2A.X (Ser139)

-

Anti-β-actin or GAPDH (as a loading control)

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Interpretation: Look for a decrease in full-length PARP and an increase in cleaved PARP and γ-H2AX levels in compound-treated samples compared to the vehicle control.

Protocol 3: In Vivo Xenograft Tumor Model

Causality: This protocol assesses the compound's ability to inhibit tumor growth in a living organism, providing crucial data on its efficacy and potential toxicity. The use of a BRCA-deficient cell line (e.g., CAPAN-1) is recommended to test the synthetic lethality hypothesis in vivo.

Step-by-Step Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., CAPAN-1) suspended in Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and calculate volume: Volume = (Length x Width²) / 2.

-

Randomize mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., saline, PBS with solubilizing agent)

-

Group 2: Compound (e.g., 10 mg/kg/day, dose informed by related compounds)[8]

-

Group 3: Positive control (e.g., Olaparib)

-

-

Compound Administration: Administer the compound via an appropriate route, such as intraperitoneal (IP) injection or oral gavage, daily for a set period (e.g., 14-21 days).[8]

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

-

Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

-

Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to determine if the compound significantly inhibited tumor growth compared to the vehicle control.

Conclusion and Future Directions

This guide outlines a foundational strategy to investigate the anticancer potential of this compound. Based on its structural alerts, particularly the isoquinolinone core, there is a strong rationale to hypothesize its activity as a PARP inhibitor. The provided protocols for in vitro cytotoxicity, mechanism of action confirmation, and in vivo efficacy will enable researchers to systematically validate this hypothesis.

Positive results from these studies would warrant further investigation, including:

-

Direct Enzymatic Assays: To confirm PARP1/2 inhibition and determine its potency (IC50) in a cell-free system.

-

Combination Studies: Evaluating synergistic effects with conventional chemotherapies (e.g., temozolomide) or radiation.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion profile.

By following this structured approach, researchers can effectively elucidate the therapeutic potential of this promising molecule in the landscape of cancer drug discovery.

References

-

Chan, P. K., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

PubMed. (n.d.). 8-Hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one HIV-1 integrase inhibitors. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Available at: [Link]

-

Papeo, G., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports. Available at: [Link]

-

Nguyen, T. T. H., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Anti-coronavirus synthetic 3,4-dihydroisoquinolin-1(2H)-one derivative 56. Available at: [Link]

-

Alli, D., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Pharmaceuticals. Available at: [Link]

-

Wang, T., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Available at: [Link]

-

Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available at: [Link]

-

PubMed. (n.d.). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Available at: [Link]

-

PubMed. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Available at: [Link]

-

Chen, J., et al. (2025). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

Sources

- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H13NO2 | CID 53413998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]

- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Development of 3,4-dihydroisoquinoline derivatives as STING inhibitors

An in-depth guide to the discovery and characterization of 3,4-dihydroisoquinoline derivatives as potent inhibitors of the STING signaling pathway.

Introduction: Targeting the Confluence of Immunity and Inflammation

The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, orchestrating responses to cytosolic DNA, a hallmark of viral infections and cellular damage.[1] The canonical cGAS-STING signaling cascade begins when cyclic GMP-AMP synthase (cGAS) recognizes double-stranded DNA in the cytoplasm.[2][3] This binding event triggers cGAS to synthesize the second messenger 2’3’-cyclic GMP-AMP (cGAMP), which acts as a direct endogenous ligand for STING, an adaptor protein resident on the endoplasmic reticulum (ER).[2][4]

Upon binding cGAMP, STING undergoes a significant conformational change, leading to its oligomerization and trafficking from the ER to the Golgi apparatus.[4] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which subsequently phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and a host of other pro-inflammatory cytokines, mounting a robust immune response.[2][5]

While essential for host defense, aberrant or chronic activation of the STING pathway is implicated in the pathogenesis of numerous autoimmune and autoinflammatory diseases, including STING-associated vasculopathy with onset in infancy (SAVI) and Aicardi-Goutières syndrome (AGS).[6] This pathological overactivation makes STING a compelling therapeutic target for inhibition. The development of small-molecule STING inhibitors is an area of intense research, though it is still in its infancy compared to the development of STING agonists.[7]

Among the emerging chemical scaffolds, 3,4-dihydroisoquinoline derivatives have been identified as a novel and potent class of STING inhibitors.[6] Notably, compounds from the 3,4-dihydroisoquinoline-2(1H)-carboxamide series have demonstrated nanomolar efficacy against both human and mouse STING, operating through a potential covalent binding mechanism to the transmembrane domain of the protein.[6] This guide provides a comprehensive overview and detailed protocols for the synthesis, screening, and characterization of these promising therapeutic candidates, intended for researchers and scientists in the field of drug discovery.

Section 1: The cGAS-STING Signaling Pathway: A Mechanistic Overview

Understanding the intricate steps of the STING signaling pathway is critical for identifying rational points of therapeutic intervention. The pathway represents a highly regulated signaling hub that translates the detection of misplaced DNA into a powerful transcriptional response.

The key events are as follows:

-

DNA Sensing: Cytosolic dsDNA from pathogens or damaged host cells is recognized by cGAS.[3]

-

Second Messenger Synthesis: cGAS catalyzes the formation of 2’3’-cGAMP from ATP and GTP.[5]

-

STING Activation: 2’3’-cGAMP binds to the ligand-binding domain of the STING dimer on the ER membrane, locking it in an active, "closed" conformation.[2]

-

Translocation: The activated STING complex traffics via the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[4]

-

Kinase Recruitment & Phosphorylation: At the Golgi, STING recruits and activates TBK1, which phosphorylates key serine residues on STING's C-terminal tail. This phosphorylated tail then serves as a docking site for IRF3.[8] TBK1 also phosphorylates IRF3.

-

IFN-I Production: Phosphorylated IRF3 forms dimers, enters the nucleus, and initiates the transcription of the IFNB1 gene and other IFN-stimulated genes (ISGs).[2]

-

NF-κB Activation: The STING pathway can also activate the NF-κB signaling cascade, leading to the transcription of additional inflammatory cytokines.[5]

Inhibitors can target various nodes in this pathway, including the cGAMP binding pocket, the transmembrane domain to prevent trafficking, or the Cys88/Cys91 palmitoylation sites required for activation.[6][9] The 3,4-dihydroisoquinoline derivatives are particularly noteworthy for their proposed interaction with the STING transmembrane domain.[6]

Section 2: Synthesis of 3,4-Dihydroisoquinoline Derivatives

The 3,4-dihydroisoquinoline core is a versatile scaffold found in numerous biologically active compounds.[10] Its synthesis can be achieved through several established chemical routes. The Bischler-Napieralski reaction is a classic and effective method for constructing this heterocyclic system, typically involving the cyclization of a β-phenylethylamide using a dehydrating agent.[11]

Rationale for Scaffold Selection: The rigid, bicyclic structure of the 3,4-dihydroisoquinoline scaffold provides a well-defined three-dimensional framework for orienting substituents to interact with specific residues within the STING protein. The 2(1H)-carboxamide functionality, in particular, appears crucial for the potent inhibitory activity observed in lead compounds, potentially acting as a handle for covalent interaction or specific hydrogen bonding.[6]

Representative Synthetic Protocol (Bischler-Napieralski approach):

This protocol outlines a general procedure for the synthesis of an N-acylphenethylamine precursor and its subsequent cyclization to form the 3,4-dihydroisoquinoline core.

Step 1: Acylation of Phenethylamine

-

Dissolve the desired phenethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting N-acylphenethylamine precursor by column chromatography on silica gel.

Step 2: Cyclization to 3,4-Dihydroisoquinoline

-

Dissolve the purified N-acylphenethylamine (1.0 eq) in a high-boiling point solvent like toluene or acetonitrile.

-

Add a dehydrating/activating agent, such as phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O) (2.0-3.0 eq), at 0 °C.[11]

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous mixture with a strong base (e.g., 6N NaOH) to a pH > 10.

-

Extract the product with an organic solvent like ethyl acetate or DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude 3,4-dihydroisoquinoline derivative via column chromatography or recrystallization to yield the final product.

Section 3: Screening Cascade for STING Inhibitor Discovery

A tiered, systematic approach is essential for the efficient discovery and validation of novel STING inhibitors. The workflow begins with a high-throughput primary screen to identify initial "hits," followed by a series of more detailed secondary and tertiary assays to confirm activity, determine the mechanism of action, and eliminate false positives.

Protocol 1: Primary Screening using an IFN-β Luciferase Reporter Assay

Expertise & Experience: This assay serves as the workhorse for initial high-throughput screening (HTS). It provides a functional readout of the entire upstream signaling pathway, culminating in the transcriptional activation of the type I interferon response. Using a stable reporter cell line ensures reproducibility and scalability. We choose the IFN-β promoter because it is a primary and direct transcriptional target of IRF3 activation.

-

Objective: To identify compounds that inhibit STING-dependent activation of the IFN-β promoter.

-

Principle: HEK293T cells are engineered to stably express human STING and a luciferase reporter gene under the control of the IFN-β promoter. When STING is activated, the resulting IRF3 nuclear translocation drives luciferase expression, which can be quantified by adding a substrate and measuring luminescence. Inhibitors will reduce the luminescent signal.

-

Materials:

-

HEK293T-hSTING-IFNβ-Luciferase reporter cell line

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Assay plates: white, solid-bottom, 96- or 384-well

-

STING agonist: 2'3'-cGAMP (positive control)

-

Test compounds dissolved in DMSO

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293T-hSTING-IFNβ-Luc cells into assay plates at a density of 2 x 10⁴ cells/well (for 96-well format) and incubate overnight (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of test compounds in culture media. The final DMSO concentration should be kept constant and low (<0.5%). Add the diluted compounds to the cells and incubate for 1 hour. Include "vehicle only" (DMSO) and "no treatment" controls.

-

STING Activation: Add 2'3'-cGAMP to all wells (except the "no treatment" control) to a final concentration that elicits ~80% of the maximal response (e.g., 10 µg/mL, to be optimized).

-

Incubation: Incubate the plates for 6-8 hours at 37 °C, 5% CO₂.

-

Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

-

Trustworthiness (Self-Validation):

-

Positive Control: Wells treated with DMSO + 2'3'-cGAMP should yield a high luminescence signal.

-

Negative Control: Wells treated with DMSO alone should yield a low, basal signal.

-

Z'-factor Calculation: The quality of the assay can be assessed by calculating the Z'-factor from the positive and negative controls. A Z' > 0.5 is considered excellent for HTS.

-

-

Data Analysis:

-

Normalize the data by setting the average signal from the negative control wells to 0% inhibition and the average signal from the positive control wells to 100% inhibition.

-

Calculate the percent inhibition for each test compound concentration.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. "Hits" are typically defined as compounds showing >50% inhibition at a specific screening concentration (e.g., 10 µM).

-

Protocol 2: Measuring Direct Binding Affinity via HTRF Assay

Expertise & Experience: While a reporter assay confirms functional inhibition, it doesn't prove the compound directly interacts with the target protein. A biochemical binding assay is essential to confirm this. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, solution-based method that measures the displacement of a known ligand, providing direct evidence of competitive binding to the STING protein.[2]

-

Objective: To determine if a compound directly binds to the STING protein and to quantify its binding affinity (IC₅₀).

-

Principle: The assay uses a recombinant STING protein tagged with a terbium (Tb) cryptate (the HTRF donor) and a labeled cGAMP analog (the HTRF acceptor). When the labeled ligand binds to STING, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A test compound that binds to the same site will displace the labeled ligand, causing a decrease in the FRET signal.

-

Materials:

-

Recombinant human STING protein (e.g., WT or HAQ variant) tagged with Tb

-

Labeled cGAMP (e.g., d2-labeled)

-

Assay buffer

-

Low-volume 384-well assay plates (e.g., white ProxiPlate)

-

Test compounds and unlabeled 2'3'-cGAMP (for control)

-

HTRF-compatible plate reader

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of Tb-STING and d2-cGAMP in assay buffer at 2X the final desired concentration. Prepare serial dilutions of the test compound.

-

Assay Assembly: In a 384-well plate, add:

-

5 µL of test compound dilution (or DMSO vehicle/unlabeled cGAMP).

-

5 µL of 2X Tb-STING solution.

-

5 µL of 2X d2-cGAMP solution.

-

-

Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on an HTRF reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

-

Trustworthiness (Self-Validation):

-

High FRET control: Wells with Tb-STING, d2-cGAMP, and DMSO vehicle.

-

Low FRET control: Wells with Tb-STING, d2-cGAMP, and a saturating concentration of unlabeled 2'3'-cGAMP.

-

-

Data Analysis:

-

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data to percent inhibition based on the high and low FRET controls.

-

Plot percent inhibition versus compound concentration and fit the curve to determine the IC₅₀ value.

-

Protocol 3: Assessing Downstream Pathway Inhibition via Western Blot

Expertise & Experience: This assay provides mechanistic insight by directly visualizing the phosphorylation status of key signaling proteins downstream of STING. Observing a reduction in phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) provides strong evidence that the compound is acting on-target and effectively blocking signal transduction. This is a lower-throughput but highly informative assay crucial for lead characterization.[12]

-

Objective: To confirm that hit compounds inhibit the STING-induced phosphorylation of TBK1 and IRF3 in a cellular context.

-

Principle: Cells are pre-treated with the inhibitor and then stimulated to activate the STING pathway. Cell lysates are then collected and analyzed by SDS-PAGE and Western blotting using antibodies specific for the phosphorylated forms of TBK1 and IRF3.

-

Materials:

-

THP-1 or RAW 264.7 cells

-

RPMI-1640 medium with 10% FBS

-

STING agonist (e.g., 2'3'-cGAMP or DMXAA for mouse cells)

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[12]

-

Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in a 6-well plate. The next day, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

STING Activation: Stimulate the cells with a STING agonist for a predetermined time (e.g., 1-3 hours). Include an unstimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and resolve them on an 8-10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4 °C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using a digital imager.

-

-

Trustworthiness (Self-Validation):

-

Stimulated Control: The DMSO-treated, agonist-stimulated sample should show strong bands for p-TBK1 and p-IRF3.

-

Unstimulated Control: Should show little to no phosphorylation.

-

Loading Control: β-actin or total protein levels (TBK1, IRF3) should be consistent across all lanes to ensure equal protein loading.

-

Protocol 4: Cytotoxicity Assessment

Expertise & Experience: It is imperative to demonstrate that the observed reduction in reporter signal or protein phosphorylation is due to specific inhibition of the STING pathway and not simply because the compound is killing the cells. A cytotoxicity assay should be run in parallel with every functional assay.

-

Objective: To determine the concentration at which a compound induces cell death.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

-

Methodology:

-

Seed cells and treat with the same concentrations of compound used in the functional assays.

-

Incubate for the same duration as the primary functional assay (e.g., 8 hours).

-

Add the CellTiter-Glo® reagent to the wells.

-

Measure luminescence. A decrease in signal indicates cytotoxicity.

-

-

Data Analysis: Plot cell viability (%) versus compound concentration to determine the CC₅₀ (50% cytotoxic concentration). A good inhibitor should have an IC₅₀ for STING inhibition that is significantly lower than its CC₅₀ (a large therapeutic window).

Section 4: Data Interpretation and Lead Characterization

The data generated from the screening cascade allows for a comprehensive evaluation of the 3,4-dihydroisoquinoline derivatives. Key parameters are summarized to compare compounds and guide structure-activity relationship (SAR) studies.

Table 1: Example Data Summary for a Hypothetical Series of Inhibitors

| Compound ID | Structure Modification | IFN-β Reporter IC₅₀ (nM) [Protocol 1] | STING HTRF IC₅₀ (nM) [Protocol 2] | p-TBK1 Inhibition IC₅₀ (nM) [Protocol 3] | Cell Viability CC₅₀ (µM) [Protocol 4] | Selectivity Index (CC₅₀/IC₅₀) |

| 5a | R = -H | 520 | 850 | 600 | > 20 | > 38 |

| 5b | R = -Cl | 150 | 210 | 180 | > 20 | > 133 |

| 5c | R = -CF₃ | 44 | 65 | 50 | > 20 | > 454 |

| 5d | R = -OCH₃ | 890 | > 1000 | 950 | > 20 | > 22 |

Structure-Activity Relationship (SAR) Insights: From the hypothetical data in Table 1, a clear SAR can be established. The substitution at the 'R' position significantly impacts potency. The parent compound 5a (R=H) has moderate activity. Adding an electron-withdrawing chloro group (5b ) improves potency. The trifluoromethyl group (5c ) provides the most potent inhibition across all assays, highlighting the importance of this substitution for target engagement.[6] Conversely, an electron-donating methoxy group (5d ) is detrimental to activity. All compounds show excellent selectivity, with CC₅₀ values well above their functional IC₅₀s. Compound 5c emerges as the clear lead candidate for further studies.[6]

Mechanism of Action: The strong correlation between the biochemical (HTRF) and cellular (Reporter, Western Blot) IC₅₀ values suggests that these compounds act directly on STING. For the 3,4-dihydroisoquinoline-2(1H)-carboxamide class, the literature suggests a potential covalent mechanism by binding to the transmembrane domain.[6] Further experiments, such as washout studies or mass spectrometry analysis of the STING protein after incubation with the compound, would be required to definitively confirm a covalent binding mode.

Conclusion and Future Directions

The 3,4-dihydroisoquinoline scaffold represents a highly promising starting point for the development of novel STING inhibitors. The protocols detailed in this guide provide a robust framework for identifying, validating, and characterizing such compounds. By systematically progressing hits through a screening cascade that assesses functional inhibition, direct target binding, mechanism of action, and cytotoxicity, researchers can confidently identify lead candidates.

The lead compound, 5c , with its potent, multi-assay confirmed activity and high selectivity index, serves as an excellent candidate for advanced preclinical development.[6] The next critical steps would involve evaluating its pharmacokinetic properties (ADME) and testing its in vivo efficacy in animal models of STING-driven diseases, such as the STING agonist-induced systemic inflammation model or cisplatin-induced acute kidney injury model, where this class has already shown promise.[6]

References

-

Gao, P., et al. (2021). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. Molecules, 26(23), 7356. [Link]

-

Li, Y., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 116259. [Link]

-

Eurofins Discovery. (n.d.). Targeting STING Pathway and Mediated Enzymes. [Link]

-

Gao, P., et al. (2021). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. MDPI. [Link]

-

Papai, G., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Biomedicine & Pharmacotherapy, 174, 116558. [Link]

-

Janezic, D., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15793-15811. [Link]

-

Wikipedia. (n.d.). cGAS–STING cytosolic DNA sensing pathway. [Link]

-

Pépin, G., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols, 3(2), 101371. [Link]

-

Lu, X., et al. (2021). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 31, 127702. [Link]

-

Chen, Q., et al. (2022). Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases. Protein & Cell, 13(10), 710-730. [Link]

-

Wang, S., et al. (2022). Recent advances in the development of STING inhibitors: an updated patent review. Expert Opinion on Therapeutic Patents, 32(10), 1145-1163. [Link]

-

Pan, Y., et al. (2022). Potential Therapeutic Value of the STING Inhibitors. Pharmaceuticals, 15(11), 1361. [Link]

-

Wang, W., et al. (2022). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 12(45), 29505-29513. [Link]

-

Haag, S. M., et al. (2018). A chemical screen identifies small-molecule inhibitors of STING. Nature, 559(7713), 269-273. [Link]

-

Bio-Rad. (n.d.). cGAS-STING Signaling Pathway. [Link]

-

Li, Y., et al. (2023). Agonists and Inhibitors of the cGAS-STING Pathway. Molecules, 28(14), 5366. [Link]

-

Miller, J. M., et al. (2022). Design, synthesis, and structure–activity relationships of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. Medicinal Chemistry Research, 31(8), 1334-1350. [Link]

-

Li, S., et al. (2021). STING inhibitors target the cyclic dinucleotide binding pocket. Proceedings of the National Academy of Sciences, 118(23), e2023933118. [Link]

-

Medical's Topic. (2024). cGAS STING Signalling Pathway. [Link]

-

Adooq Bioscience. (n.d.). STING pathway | STING inhibitors. [Link]

-

Papai, G., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Colibri. [Link]

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. [Link]

-

Janezic, D., et al. (2014). New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. PubMed. [Link]

-

Wang, C., et al. (2021). Integrative Strategy for Investigating the Interactions between STING and Small-Molecule Ligands. Journal of Medicinal Chemistry, 64(15), 11093-11105. [Link]

Sources

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Framework for Investigating 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone for Central Nervous System Drug Discovery

Introduction

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this and related isoquinoline structures have demonstrated a wide array of activities, including potential as antidepressants, antipsychotics, and histamine H3 receptor antagonists, highlighting their relevance for targeting the central nervous system (CNS).[2][3] This document outlines a comprehensive, multi-phase strategic framework for the systematic evaluation of 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone (hereafter referred to as "Compound X") as a potential candidate for CNS drug discovery.

The protocols herein are designed to guide researchers from initial computational assessment and in vitro screening through to mechanistic elucidation and preliminary in vivo validation. The causality behind each experimental phase is emphasized, providing a logical, self-validating workflow to rigorously assess the therapeutic potential of Compound X and its analogs.

Physicochemical Profile and In Silico Assessment

Before committing to extensive wet-lab experiments, an initial characterization of Compound X's drug-like properties is essential. This begins with an analysis of its fundamental physicochemical characteristics and computational modeling to predict its absorption, distribution, metabolism, and excretion (ADME) properties. This step is critical for early identification of potential liabilities, such as poor solubility or predicted inability to cross the blood-brain barrier (BBB).[4]

Computed Physicochemical Properties of Compound X

| Property | Value | Source |

| Molecular Formula | C11H13NO2 | PubChem |

| Molecular Weight | 191.23 g/mol | PubChem[5] |

| XLogP3 | 0.9 | PubChem[5] |

| Hydrogen Bond Donors | 1 | PubChem[5] |

| Hydrogen Bond Acceptors | 2 | PubChem[5] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[5] |

Protocol 1: In Silico ADME & CNS Penetration Prediction

Rationale: This computational protocol serves as a cost-effective initial screen. By modeling properties like Lipinski's Rule of Five and predicting BBB penetration, we can triage compounds and prioritize those with a higher probability of success. A compound with a low molecular weight (<400 Da) and a low polar surface area is more likely to passively diffuse across the BBB.[6]

Methodology:

-

Obtain the SMILES string for Compound X: CC(=O)N1CCC2=C(C1)C(=CC=C2)O.[5]

-

Utilize computational platforms (e.g., SwissADME, Schrödinger Suite, StarDrop) to predict the following parameters:

-

Lipinski's Rule of Five: Assess oral bioavailability potential.

-

Blood-Brain Barrier (BBB) Permeation: Use predictive models (e.g., BOILED-Egg model, regression-based models) to estimate the likelihood of CNS penetration.

-

PAINS (Pan-Assay Interference Compounds) Filtering: Identify and flag promiscuous moieties that could lead to false positives in subsequent assays.

-

Metabolic Stability: Predict sites of metabolism by cytochrome P450 enzymes.

-

Workflow for Initial Compound Triage

Caption: Initial computational and physicochemical screening workflow.

Phase 1: Foundational In Vitro Cellular Screening

Core Objective: To establish the foundational biological activity profile of Compound X in CNS-relevant cell models. This phase determines if the compound has any effect on neuronal health and establishes a safe concentration range for further testing.

Protocol 2: Neuronal Viability and Cytotoxicity Assessment

Rationale: Establishing the dose-dependent cytotoxicity of a compound is the cornerstone of all subsequent in vitro assays. This protocol determines the concentration range where Compound X is well-tolerated by neuronal cells, allowing for the differentiation between therapeutic effects and toxicity-induced artifacts. Primary cortical neurons or human-derived neuroblastoma cell lines (e.g., SH-SY5Y) are suitable models.

Methodology:

-

Cell Culture: Plate primary neurons or SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere and differentiate.

-

Compound Preparation: Prepare a 2x serial dilution of Compound X in the appropriate vehicle (e.g., DMSO), ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

-

Treatment: Treat the cells with the diluted Compound X for a relevant time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls and a positive control for toxicity (e.g., Staurosporine).

-

Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the dose-response curve and calculate the CC50 (50% cytotoxic concentration) using non-linear regression.

Protocol 3: Evaluation of Neuroprotective Properties

Rationale: Many neurodegenerative diseases are characterized by neuronal cell death triggered by oxidative stress or excitotoxicity. This assay investigates whether Compound X can protect neurons from such insults, providing a key indicator of its potential therapeutic utility.[7]

Methodology:

-

Cell Culture: Plate neuronal cells as described in Protocol 2.

-

Pre-treatment: Treat the cells with a range of non-toxic concentrations of Compound X (determined from Protocol 2) for 2-24 hours.

-

Induction of Cellular Stress:

-